molecular formula C13H12BrN3O2 B6055840 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone

3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone

Cat. No. B6055840
M. Wt: 322.16 g/mol
InChI Key: NFKUEEHXLMBXFL-LZYBPNLTSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone (abbreviated as BHMBP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHMBP is a derivative of benzaldehyde and pyridinylhydrazone, which are both important organic compounds with various applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways in cells.
Biochemical and Physiological Effects
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
In vivo studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a therapeutic agent for neurodegenerative diseases. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has also been shown to have low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone. These include:
1. Investigating the mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in more detail to understand its effects on cells and organisms.
2. Studying the potential applications of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
3. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a selective herbicide for controlling weeds in crops.
4. Studying the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a chelating agent for heavy metal ions in wastewater treatment.
5. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a corrosion inhibitor for metal surfaces.
In conclusion, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is a chemical compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in these fields.

Synthesis Methods

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-pyridinylhydrazine in the presence of a catalyst. The reaction takes place under reflux in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid with a high yield of up to 90%.

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In agriculture, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. It has also been investigated for its potential as a growth regulator for plants.
In environmental science, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been studied for its potential as a chelating agent for heavy metal ions in wastewater treatment. It has also been investigated for its potential as a corrosion inhibitor for metal surfaces.

properties

IUPAC Name

2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-7-9(6-10(14)13(11)18)8-16-17-12-4-2-3-5-15-12/h2-8,18H,1H3,(H,15,17)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKUEEHXLMBXFL-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=CC=CC=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol

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